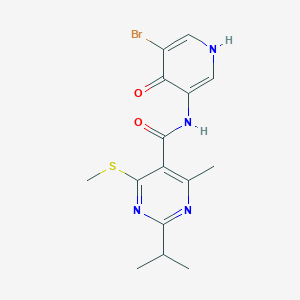![molecular formula C15H20N4O B2532820 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)((2S)-bicyclo[2.2.1]hept-5-en-2-yl)methanone CAS No. 1795479-76-3](/img/structure/B2532820.png)
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)((2S)-bicyclo[2.2.1]hept-5-en-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves substitution reactions, as seen in the first paper, where a piperidine derivative is synthesized by reacting 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2,5-Dichloro-benzenesulfonylchloride . This suggests that the synthesis of the compound may also involve substitution reactions, possibly with a triazole derivative and a bicycloheptene derivative as starting materials.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by single crystal X-ray diffraction studies. For instance, the piperidine ring in the studied compound adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral . This information can be extrapolated to predict that the piperidine ring in the compound of interest may also adopt a stable chair conformation, which is common for six-membered nitrogen-containing heterocycles.
Chemical Reactions Analysis
The related compounds exhibit intermolecular hydrogen bonds, such as O—H···O and C—H···O, which are crucial for the stability of the crystal structure . Additionally, there are C—Cl···π and π···π interactions that further stabilize the structure . These interactions could also be relevant to the compound , influencing its reactivity and interaction with other molecules.
Physical and Chemical Properties Analysis
The related compounds' physical and chemical properties have been studied using various techniques. The density functional theory (DFT) calculations optimize structural coordinates and provide insights into electronic parameters like the HOMO-LUMO energy gap, which are indicative of the molecule's chemical reactivity . The molecular electrostatic potential map identifies reactive sites on the molecular surface . Thermal properties are also important, with thermogravimetric analysis revealing stability over a certain temperature range . These methods could be applied to the compound of interest to determine its properties and stability.
Scientific Research Applications
Synthesis and Biological Activity
Syntheses and 5-HT2 Antagonist Activity : Compounds related to (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)((2S)-bicyclo[2.2.1]hept-5-en-2-yl)methanone have been synthesized and tested for 5-HT2 and alpha 1 receptor antagonist activity. A notable compound showed potent 5-HT2 antagonist activity, greater than ritanserin, without alpha 1 antagonist activity in vivo (Watanabe et al., 1992).
Synthesis and Antimicrobial Activity : New derivatives containing piperidine or pyrrolidine ring have been synthesized, exhibiting strong antimicrobial activity. A structure–activity study was performed for these compounds (Krolenko et al., 2016).
Anticancer and Molecular Docking Investigations : Heterocyclic compounds structurally related to the target molecule were evaluated for their in vitro anticancer activities against various human bone cancer cell lines. Molecular docking was used to study the potential antiviral activity of these compounds (Lv et al., 2019).
Synthesis and Antifungal Agents : Novel 1,2,4-triazines possessing 1,2,3-triazole and piperidine ring were synthesized and evaluated for their in vitro antifungal activity. SAR for the series has been developed based on activity data (Sangshetti & Shinde, 2010).
Apoptosis Inducing Ability and Tubulin Polymerization Inhibition : A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized and screened for their cytotoxic activity. One compound showed significant cytotoxicity and was evaluated for its tubulin polymerization inhibition study (Manasa et al., 2020).
Fungicidal Activity : Novel 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole compounds displayed moderate to excellent fungicidal activity against various organisms (Mao et al., 2013).
Mechanism of Action
Target of Action
The compound contains a bicyclo[2.2.1]hept-5-ene-2-carbonyl moiety , a 1,2,3-triazole ring , and a piperidine ring . These moieties are found in various bioactive compounds, suggesting that the compound could interact with a variety of biological targets.
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Given its structural features, it could potentially interfere with pathways involving enzymes or receptors that interact with similar moieties .
Pharmacokinetics
The presence of the 1,2,3-triazole ring and piperidine ring could potentially influence its absorption, distribution, metabolism, and excretion .
Result of Action
Based on its structural features, it could potentially have a range of effects, such as modulation of enzyme activity, alteration of cell signaling, or changes in cell membrane permeability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c20-15(14-10-11-1-2-12(14)9-11)18-6-3-13(4-7-18)19-8-5-16-17-19/h1-2,5,8,11-14H,3-4,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVKUEBFAACGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2532739.png)


![Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2532742.png)

![2-Bromo-3-(difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2532747.png)



![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2532754.png)
![2-amino-11-[(4-fluorophenyl)methyl]-6-(2-methoxyethyl)-7-methyl-5,12-dioxospir o[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carbonitrile](/img/structure/B2532756.png)
![6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B2532758.png)